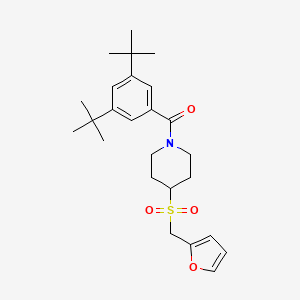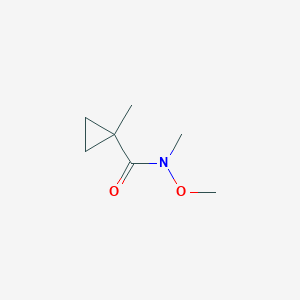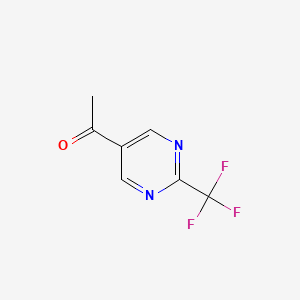
1-(3-fluoro-2-methylphenyl)-5-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-fluoro-2-methylphenyl)-5-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H17FN4OS and its molecular weight is 344.41. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis and Biological Activities
Compounds incorporating 1,2,4-triazole and related heterocyclic moieties have been synthesized using microwave-assisted methods. These compounds, including various derivatives of triazole, have been investigated for their antimicrobial, antilipase, and antiurease activities. Some derivatives showed moderate to good antimicrobial activity against test microorganisms, highlighting their potential in developing new antimicrobial agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Synthesis of Thiazole-5-carboxylates
Research on the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate led to the synthesis of thiazole-5-carboxylate esters, highlighting a method for creating derivatives of thiazole which could be useful in the development of new chemical entities with potential biological activities (Fong, Janowski, Prager, & Taylor, 2004).
Analgesic Potential of Triazole Derivatives
A study on the microwave-assisted synthesis of benzylideneamino)triazole–thione derivatives of flurbiprofen revealed several compounds with significant analgesic effects. This work demonstrates the role of triazole derivatives as potential analgesic agents, showing the versatility of triazole-based compounds in medicinal chemistry (Zaheer, Zia-ur-Rehman, Munir, Jamil, Ishtiaq, Saleem, & Elsegood, 2021).
Antitumor Activity
The synthesis and antitumor activity of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide demonstrate the potential of structurally related compounds in cancer research. The compound exhibited inhibition of proliferation in certain cancer cell lines, suggesting the relevance of these molecular frameworks in developing anticancer drugs (Hao, Lu, Chen, Wang, Ding, & Liu, 2017).
Mechanistic Study of Triazole Synthesis
An Ab initio method was used to investigate the synthesis mechanism of 1,3,5-trisubstituted-1,2,4-triazoles, providing insights into the reaction pathways and potential for designing novel triazole compounds with desired properties (Gu & Lu, 2020).
Mecanismo De Acción
Target of Action
Compounds containing a thiophene nucleus have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It’s worth noting that the suzuki–miyaura (sm) coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction, might be involved in the synthesis of such compounds . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Compounds containing a thiophene nucleus have been reported to affect a wide range of biochemical pathways due to their diverse therapeutic properties .
Result of Action
Compounds containing a thiophene nucleus have been reported to have a wide range of therapeutic effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Propiedades
IUPAC Name |
1-(3-fluoro-2-methylphenyl)-5-methyl-N-(2-thiophen-2-ylethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4OS/c1-11-14(18)6-3-7-15(11)22-12(2)16(20-21-22)17(23)19-9-8-13-5-4-10-24-13/h3-7,10H,8-9H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJOMWJFGCGMHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)N2C(=C(N=N2)C(=O)NCCC3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
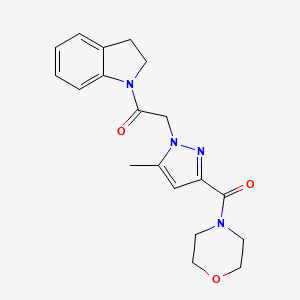
![Methyl 5-(((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2846715.png)

![(Z)-3-methyl-4-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)amino)-4-oxobut-2-enoic acid](/img/structure/B2846718.png)
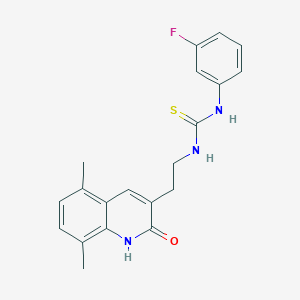

![3-(4-Chlorophenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2846721.png)
![2-[1-(3-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2846722.png)


